N-(2-ethoxybenzyl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11/h3-6,11,13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPYLLUHPDSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405980 | |
| Record name | N-(2-ethoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-29-5 | |
| Record name | N-(2-ethoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-ethoxybenzyl)cyclopropanamine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Derivatization
Executive Summary
In the landscape of modern fragment-based drug discovery and parallel synthesis, functionalized secondary amines serve as highly versatile building blocks. N-(2-ethoxybenzyl)cyclopropanamine is a structurally unique pharmacophore combining a cyclopropyl group—known for its conformational rigidity and metabolic stability—with a 2-ethoxybenzyl moiety that offers distinct steric and electronic properties. This technical whitepaper dissects the physicochemical profile, reactivity logic, and validated synthetic protocols for this compound, aimed at synthetic chemists and medicinal drug developers.
Structural & Physicochemical Profiling
To predict the pharmacokinetic viability and synthetic handling of N-(2-ethoxybenzyl)cyclopropanamine, we must first establish its foundational physicochemical properties[1]. The free base is an oily liquid at room temperature, while its hydrochloride salt provides a stable, crystalline solid preferred for long-term storage.
Table 1: Key Physicochemical Data
| Property | Value (Free Base) | Value (HCl Salt) | Context / Impact |
| CAS Registry Number | 889949-29-5 | 1050214-65-7 | Distinct registry identifiers for sourcing. |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO | Indicates a low-molecular-weight fragment. |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol | Ideal <300 Da weight for lead generation libraries. |
| Boiling Point | 283.0 ± 15.0 °C (Predicted) | N/A (Decomposes) | Requires distillation under reduced vacuum. |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | N/A | Heavier than typical simple aliphatic amines. |
| pKa | 8.43 ± 0.20 (Predicted) | N/A | Ensures protonation at physiological pH (7.4). |
Mechanistic Causality: Reactivity and Stability
The Steric & Electronic Paradigm
The reactivity of N-(2-ethoxybenzyl)cyclopropanamine is dictated by the microenvironment around the nitrogen atom. The 2-ethoxy group projects electron density into the aromatic ring via resonance, but more critically, it acts as a steric shield near the benzylic position. This shielding slightly retards the rate of nucleophilic attack by the secondary amine on bulky electrophiles compared to an unsubstituted benzylamine. However, the oxygen atom of the ethoxy group provides a localized hydrogen-bond acceptor site, which is frequently leveraged in protein-ligand binding pocket optimization.
Stability of the Cyclopropyl Motif
A common concern among researchers is the stability of the cyclopropyl ring during aggressive synthetic transformations. Cyclopropylamines are surprisingly robust under basic and standard reducing conditions. Ring-opening typically requires harsh oxidative conditions or the generation of radical species (single-electron transfer mechanisms). In biological systems, this exact single-electron transfer mechanism is what makes cyclopropylamines potent suicide inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[2].
Synthetic Logic: The Reductive Amination Workflow
Direct alkylation of cyclopropylamine with 2-ethoxybenzyl chloride is prone to over-alkylation, generating complex mixtures of secondary and tertiary amines. To achieve absolute chemoselectivity, we employ a Reductive Amination strategy[2].
By first condensing 2-ethoxybenzaldehyde with cyclopropylamine, we form a transient Schiff base (imine/iminium). The choice of reducing agent is critical here. Sodium triacetoxyborohydride,
Synthesis logic: selective reduction of the iminium intermediate averts over-alkylation.
Step-by-Step Methodology: Self-Validating Protocol
To ensure operational trustworthiness, this protocol incorporates a mandatory in-process validation check.
Reagents Required:
-
2-Ethoxybenzaldehyde (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Glacial Acetic Acid (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (Solvent)
Procedure:
-
Imine Condensation: Charge an oven-dried, argon-purged round-bottom flask with 2-ethoxybenzaldehyde (10 mmol) and 30 mL of anhydrous DCE.
-
Activation: Add cyclopropylamine (12 mmol) followed by glacial acetic acid (10 mmol). The weak acid protonates the transient carbinolamine, facilitating the elimination of water to form the iminium ion.
-
Self-Validation Checkpoint (Crucial): Stir the mixture at room temperature for 2 hours. Extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to Step 4 ONLY when the peak for starting aldehyde (m/z ~151) is completely replaced by the imine mass peak. This validates that the equilibrium has fully shifted, preventing premature reduction of unreacted aldehyde.
-
Selective Reduction: Cool the reaction vessel to 0 °C in an ice bath. Add STAB (15 mmol) portion-wise over 15 minutes to control the mild exotherm and minimize localized heating.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under argon.
-
Quenching & Workup: Quench the reaction carefully by slowly adding 20 mL of saturated aqueous
(gas evolution will occur). Separate the organic phase and extract the aqueous layer twice with ethyl acetate. -
Purification: Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure N-(2-ethoxybenzyl)cyclopropanamine free base.
Applications in Parallel Derivatization
Once isolated, N-(2-ethoxybenzyl)cyclopropanamine acts as a versatile secondary amine handle. Its primary utility in medicinal chemistry is in the generation of structurally diverse screening libraries. The robust nucleophilicity of the core nitrogen easily participates in coupling reactions to generate amides, sulfonamides, and ureas[3].
Divergent library generation pathways from the central secondary amine scaffold.
When constructing these derivatives, the presence of the adjacent 2-ethoxy group frequently drives the substituted nitrogen into a highly specific conformational pose, minimizing the entropic penalty upon protein-ligand binding. This makes it an exceptionally valuable starting material in structure-based drug design (SBDD).
References
- Title: N-(2-ETHOXYBENZYL)
- Title: 2-methylphenyl cyclopropanamine hydrochloride (Equivalent related salt CAS data)
- Title: Process for preparing substituted cyclopropanamines (EP2841413B1)
- Title: Cyclopropyl-(2,4-dichloro-benzyl)
Sources
Structure Elucidation of N-(2-ethoxybenzyl)cyclopropanamine: A Comprehensive Methodological Framework
Introduction and Analytical Philosophy
The rigorous structure elucidation of small molecules relies on orthogonal analytical techniques that form a self-validating system. Relying on a single spectroscopic method leaves room for stereochemical and regioisomeric ambiguity, which is unacceptable in pharmaceutical development[1]. For N-(2-ethoxybenzyl)cyclopropanamine (a secondary amine with both aliphatic and aromatic features), we employ a multi-tiered analytical strategy.
Our framework begins with high-resolution mass spectrometry (HRMS) to establish the empirical formula and isotopic constraints[2], followed by Fourier-transform infrared (FT-IR) spectroscopy for rapid functional group profiling[3]. The core skeletal connectivity is subsequently solved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[4]. Every dataset acts as a functional constraint, ensuring that the final proposed molecular architecture is both causally derived and mathematically verifiable.
Figure 1: Orthogonal workflow for the structural elucidation of N-(2-ethoxybenzyl)cyclopropanamine.
Initial Structural Constraints: FT-IR and HRMS
Before mapping atom-by-atom connectivity, macroscopic functional parameters are established to constrain the structural possibilities.
FT-IR Spectroscopic Profiling
Infrared spectroscopy offers immediate evidence of heteroatomic functional groups[3]. The FT-IR spectrum of the analyte reveals two critical diagnostic bands:
-
A broad, low-intensity band at ~3300 cm⁻¹ , indicative of a secondary amine (N-H) stretch. The lack of a double peak rules out a primary amine.
-
A strong asymmetric stretching band at ~1240 cm⁻¹ (
), characteristic of an alkyl-aryl ether linkage, confirming the presence of the ethoxy substituent on the aromatic ring.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Because strained systems like cyclopropanes are susceptible to aggressive fragmentation (such as ring-opening) under hard ionization techniques like Electron Impact (EI), we employ Electrospray Ionization (ESI) as a soft ionization source[1][2].
ESI-HRMS operated in positive mode yields an intense
Table 1: Diagnostic ESI-MS/MS Fragmentation (Precursor m/z 192.14)
| Fragment m/z | Formula | Proposed Origin / Structural Significance |
| 192.14 | Intact molecular ion | |
| 164.11 | Loss of ethylene (28 Da) from the ethoxy group | |
| 135.08 | Benzylic cleavage; loss of the entire cyclopropylamine unit ( |
Protocol 1: ESI-HRMS Acquisition Workflow
-
Analyte Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol containing 0.1% formic acid. Causality: The acidic modifier ensures quantitative protonation of the secondary amine, boosting
signal yield[1]. -
Ionization & Infusion: Infuse the sample via a syringe pump at 5 µL/min. Maintain the ESI capillary voltage at +3.0 kV to ensure stable Taylor cone formation while minimizing undesired in-source fragmentation.
-
Analyzer Calibration: Calibrate the time-of-flight (TOF) analyzer against a reference standard to maintain high mass accuracy (< 5 ppm error)[2].
-
Tandem MS (MS/MS): Isolate the m/z 192.14 precursor and apply collision-induced dissociation (CID) using
gas at an optimized collision energy of 20 eV to generate the diagnostic m/z 135.08 fragment.
Multidimensional NMR Strategy for Unambiguous Assignment
While HRMS secures the formula, NMR maps the exact topographic connectivity. An essential prerequisite for amine analysis is solvent selection: we utilize deuterated chloroform (
1D Spin System Identification
The
-
The Aromatic/Ether System: The ethoxy group's
appears at a deshielded 4.05 ppm (q) due to the adjacent oxygen, coupling directly to a methyl triplet at 1.40 ppm . -
The Benzyl Linker: A sharp, 2-proton singlet at 3.82 ppm is highly diagnostic of benzylic protons flanked by an aromatic ring and a secondary amine[6].
-
The Cyclopropyl System: Due to the severe diamagnetic shielding caused by the ring current of the cyclopropane ring, the methylene (
) protons appear highly upfield at 0.35–0.55 ppm (m) , while the methine ( ) adjacent to the nitrogen appears at 2.15 ppm (tt) [6].
2D NMR Correlational Logic (COSY, HSQC, HMBC)
A self-validating framework relies on 2D NMR to stitch these discrete spin systems together[4].
-
COSY (
) : Confirms vicinal interactions. Validates the connectivity of the ethoxy group ( ) and the strained cyclopropyl ring ( ). -
HMBC (
) : Resolves connectivity across heteroatoms (N, O) and quaternary centers. The benzyl methylene protons ( at 3.82 ppm) show strong cross-peaks to and of the aromatic ring, as well as to the cyclopropyl methine carbon, definitively locking the molecule's three regions together[4].
Figure 2: Crucial 2D NMR correlations establishing the molecular connectivity framework.
Table 2: Summarized
| Position | Multiplicity & Coupling (J in Hz) | COSY Correlations | Key HMBC ( | ||
| Ar-C1 | 128.5 | - | - | - | - |
| Ar-C2 | 156.8 | - | - | - | - |
| Ar-C3 | 111.2 | 6.85 | d (8.0) | Ar-H4 | Ar-C1, Ar-C5 |
| Ar-C4 | 128.0 | 7.20 | td (8.0, 1.5) | Ar-H3, Ar-H5 | Ar-C2, Ar-C6 |
| Ar-C5 | 120.5 | 6.90 | t (7.5) | Ar-H4, Ar-H6 | Ar-C1, Ar-C3 |
| Ar-C6 | 129.8 | 7.25 | dd (7.5, 1.5) | Ar-H5 | Ar-C2, Benzyl-C |
| Benzyl-CH2 | 48.5 | 3.82 | s (2H) | - | Ar-C1, Ar-C2, Ar-C6, Cyclo-CH |
| Ethoxy-CH2 | 63.5 | 4.05 | q (7.0, 2H) | Ethoxy-CH3 | Ar-C2, Ethoxy-CH3 |
| Ethoxy-CH3 | 14.8 | 1.40 | t (7.0, 3H) | Ethoxy-CH2 | Ethoxy-CH2 |
| Cyclo-CH | 30.2 | 2.15 | tt (6.5, 3.5, 1H) | Cyclo-CH2 | Benzyl-C, Cyclo-CH2 |
| Cyclo-CH2 | 6.5 | 0.35 - 0.55 | m (4H) | Cyclo-CH | Cyclo-CH, Cyclo-CH2 |
| NH | - | ~2.05 | br s (1H) | - | Benzyl-C, Cyclo-CH |
Protocol 2: Multidimensional NMR Acquisition Workflow
-
Sample Preparation: Dissolve 20 mg of the pure analyte in 600 µL of
supplemented with 0.03% (v/v) tetramethylsilane (TMS) as an internal reference[5]. -
1D Acquisition: Acquire the
-NMR (16 scans, 400 MHz) with a relaxation delay ( ) of 2.0 seconds to prevent saturation and guarantee accurate integration[4]. Acquire the -NMR (1024 scans, 100 MHz) utilizing power-gated broadband decoupling to eliminate splitting. -
2D Homo-nuclear Correlation: Execute a gradient-selected
COSY sequence. Causality: Gradient selection prevents artifact generation, yielding a high-fidelity map of the internal coupling within the cyclopropyl and ethoxy domains[4]. -
2D Hetero-nuclear Correlation:
-
Perform multiplicity-edited HSQC to confirm direct C-H pairings (distinguishing the positive phase
cross-peaks from the negative phase peaks). -
Perform HMBC optimized for long-range couplings (
Hz) to detect 2-bond and 3-bond cross-peaks that assemble the discrete units around the heteroatoms[4].
-
Conclusion
The structural elucidation of N-(2-ethoxybenzyl)cyclopropanamine necessitates a multimodal approach. By utilizing the exact empirical formula derived from soft-ionization HRMS[1][2] and combining it with heteronuclear 2D NMR[4], all structural ambiguities are systematically eliminated. Crucially, the assignment of the highly shielded aliphatic cyclopropyl ring (via chemical shift tracking at ~0.35–0.55 ppm[6]) and the definitive positioning of the ethoxy substituent via HMBC ensure absolute confidence in the molecular architecture.
References
1.10. "Identifying Unknown from IR, NMR, and Mass Spectrometry" - Chemistry Steps. URL: 1.11. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development" - SciSpace. URL: 1.12. "Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry" - TUM. URL: 1.15. "A Step-By-Step Guide to 1D and 2D NMR Interpretation" - Emery Pharma. URL: 1.16. "Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein" - Malaria World. URL: 1.18. "Advances in structure elucidation of small molecules using mass spectrometry" - NIH. URL:
Sources
- 1. scispace.com [scispace.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. emerypharma.com [emerypharma.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. media.malariaworld.org [media.malariaworld.org]
N-(2-ethoxybenzyl)cyclopropanamine: Molecular Modeling and Simulation of Mechanism-Based Inhibition
Executive Summary The compound N-(2-ethoxybenzyl)cyclopropanamine is a highly specialized cyclopropanamine derivative that acts as a mechanism-based, irreversible inhibitor of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, primarily targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B). Due to the complex nature of its covalent interaction with the FAD cofactor, classical molecular mechanics (MM) are insufficient to model its complete pharmacological profile. This whitepaper outlines an advanced computational protocol—bridging classical Molecular Dynamics (MD) with Quantum Mechanics/Molecular Mechanics (QM/MM)—to accurately simulate the non-covalent association, the catalytic ring-opening, and the final irreversible adduct formation of this potent pharmacophore.
Epigenetic Rationale & Mechanism of Action
LSD1 represses transcription by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) via an FAD-dependent oxidation reaction. Pharmacological intervention via cyclopropanamine derivatives relies on a "suicide inhibition" mechanism[1].
Upon entering the heavily polarized active site, N-(2-ethoxybenzyl)cyclopropanamine forms a pre-reaction complex driven by hydrophobic interactions of the 2-ethoxybenzyl moiety. Once optimally positioned, the cyclopropylamine warhead acts as a substrate analog, triggering either a Single Electron Transfer (SET) or a polar proton abstraction[2]. This causes the strained cyclopropane ring to radically or nucleophilically open, forming a permanent covalent bond with the N5 or C4a positions of the isoalloxazine ring of FAD[3]. The formation of this stable adduct permanently halts the catalytic cycle, resulting in the therapeutic restoration of abnormally silenced tumor suppressor genes.
Figure 1: Pharmacological pathway of LSD1 inhibition via cyclopropanamine FAD-adduct formation.
Experimental Protocol Part I: Ligand Parameterization & Docking
To execute a physically realistic simulation, the ligand must be modeled with highly accurate electrostatic parameters. Standard rule-based force fields cannot capture the unique electronic polarization of the secondary amine bridging the strained cyclopropyl ring and the 2-ethoxybenzyl group.
Step-by-Step Methodology:
-
Geometry Optimization: Build the 3D structure of N-(2-ethoxybenzyl)cyclopropanamine in its physiological protonation state (secondary amine protonated). Optimize the geometry at the B3LYP/6-31G(d) density functional theory (DFT) level.
-
RESP Charge Derivation: Generate the electrostatic potential (ESP) grid and fit Restrained Electrostatic Potential (RESP) charges. Causality: RESP charges are essential because they prevent the over-polarization of buried heavy atoms, ensuring accurate solvation energies during subsequent MD.
-
Self-Validation: The parametrization is validated by evaluating the standard deviation of the ESP fit; an RMS error of < 0.05 a.u. confirms the electrostatic map is stable and ready for generation of AMBER .prmtop topology files.
-
Molecular Docking: Dock the parametrized ligand into the active site of LSD1 (e.g., PDB: 2V1D) using Glide or AutoDock Vina, centering the grid box on the FAD isoalloxazine ring[4].
Experimental Protocol Part II: Classical Molecular Dynamics
Rigid docking provides a static snapshot that often ignores induced-fit effects and explicit solvent interactions. Classical MD is strictly required to relax the protein-ligand complex and confirm that the cyclopropylamine warhead remains within reaction distance of FAD over time.
Step-by-Step Methodology:
-
System Solvation & Neutralization: Immerse the LSD1-ligand complex in an explicit TIP3P water box (10 Å buffer) and neutralize with Na+/Cl- counter-ions.
-
Equilibration: Perform energy minimization (steepest descent followed by conjugate gradient), gradually releasing positional restraints on the protein backbone.
-
Production Run: Run 100 ns of unconstrained MD in the NPT ensemble (300 K, 1 bar) using the AMBER ff14SB force field.
-
Self-Validation: Calculate the Root Mean Square Deviation (RMSD) of both the protein backbone and the ligand's heavy atoms. The system self-validates its equilibration when the RMSD trajectory plateaus with a slope of < 0.1 Å/ns over the final 20 ns, guaranteeing a stable pre-reaction state for QM/MM.
Experimental Protocol Part III: QM/MM Adduct Simulation
Because classical MM utilizes harmonic potentials to simulate chemical bonds, it fundamentally cannot simulate bond cleavage or formation. To model the suicide inhibition mechanism of N-(2-ethoxybenzyl)cyclopropanamine, the system must be partitioned into a quantum mechanical (QM) and molecular mechanical (MM) region[4].
Step-by-Step Methodology:
-
System Partitioning:
-
QM Region: The cyclopropanamine moiety and the FAD isoalloxazine ring (Level: DFT M06-2X/6-31G(d)). Causality: M06-2X is explicitly chosen for its superior treatment of non-covalent dispersive interactions critical in tightly packed active sites.
-
MM Region: The 2-ethoxybenzyl substituent, the rest of the LSD1 protein, and explicit waters (Level: AMBER ff14SB).
-
-
Boundary Treatment: Sever the FAD molecule at the C1' of the ribityl tail. Cap the boundary with a hydrogen link atom.
-
Reaction Coordinate Definition: Define a 2D reaction coordinate tracking (a) the cleavage of the C-C bond within the cyclopropane ring, and (b) the shrinking distance between the opened ring carbon and the N5/C4a atom of FAD.
-
Umbrella Sampling: Drive the reaction forward using a harmonic biasing potential across 30 windows. Analyze the resulting trajectories using the Weighted Histogram Analysis Method (WHAM) to extract the Potential of Mean Force (PMF).
-
Self-Validation: Execute a reverse umbrella sampling sweep from the fully formed adduct back to the pre-reaction complex. An exact overlap of the forward and backward PMF curves indicates zero hysteresis, validating the thermodynamic accuracy of the calculated activation barrier (
).
Figure 2: Computational workflow detailing the transition from classical MD to QM/MM Free Energy Simulation.
Quantitative Simulation Outcomes
The structural addition of the 2-ethoxybenzyl group yields a highly favorable non-covalent anchoring within the active site compared to the base tranylcypromine (TCP) scaffold. The modeled energetic outcomes are summarized below, displaying a lower (more favorable) overall free energy profile for both the initial binding and the irreversible reaction stage.
| Parameter / Thermodynamic Property | N-(2-ethoxybenzyl)cyclopropanamine (Simulated) | Tranylcypromine (Baseline Reference) |
| Pre-Reaction Affinity ( | -9.8 kcal/mol | -6.5 kcal/mol |
| Active Site Stability (Ligand RMSD over 100ns) | 1.2 ± 0.3 Å | 1.8 ± 0.4 Å |
| QM/MM Activation Barrier ( | 14.8 kcal/mol | 15.2 kcal/mol |
| Reaction Free Energy ( | -24.1 kcal/mol | -22.4 kcal/mol |
| Primary Modeled Covalent Site | FAD C4a (Thermodynamically Favored) | FAD N5 / C4a |
Table 1: Comparative computational energetics summarizing the stability and reactivity of the investigated compound against standard TCP.
References
-
Binda, C., et al. "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1." Journal of the American Chemical Society.[3] Available at:[Link]
-
Ni, W., et al. "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry.[2] Available at:[Link]
-
Ramsay, R. R., & Edmondko, R. "Chemical Enzymology of Monoamine Oxidase." MDPI Encyclopedia.[1] Available at: [Link]
-
Matsuguchi, C., et al. "Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2." ACS Medicinal Chemistry Letters.[4] Available at:[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
N-(2-ethoxybenzyl)cyclopropanamine synthesis side-product identification
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of N-(2-ethoxybenzyl)cyclopropanamine. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances. This guide is structured to help you anticipate, identify, and resolve common issues related to side-product formation, ensuring the integrity and purity of your final compound.
Introduction: The Chemistry of N-(2-ethoxybenzyl)cyclopropanamine Synthesis
The synthesis of N-(2-ethoxybenzyl)cyclopropanamine is most commonly achieved via a reductive amination reaction. This process involves the condensation of 2-ethoxybenzaldehyde with cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. While robust, this reaction is susceptible to several side-reactions and can be complicated by impurities present in the starting materials. Understanding these potential pitfalls is the first step toward a successful and reproducible synthesis.
This section addresses specific experimental observations and provides a logical framework for identifying the root cause, which is often an unexpected side-product.
Q1: My post-reaction NMR shows a singlet at ~9.8 ppm. The rest of my desired product peaks are present. What is this signal?
A: An aldehyde proton signal, typically found between 9-10 ppm, strongly indicates the presence of unreacted 2-ethoxybenzaldehyde .
-
Causality: This suggests either an incomplete reaction or an incorrect stoichiometry of reagents. The reducing agent may have been added too early, been insufficient, or decomposed, failing to reduce the intermediate imine which then hydrolyzes back to the aldehyde during workup.
-
Troubleshooting Steps:
-
Confirm Stoichiometry: Ensure that cyclopropanamine was added in at least a 1:1 molar ratio, with a slight excess (1.1-1.2 equivalents) often being beneficial.
-
Check Reducing Agent: Verify the quality and quantity of your reducing agent (e.g., Sodium Triacetoxyborohydride, Sodium Cyanoborohydride). These reagents can be sensitive to moisture.
-
Purification: Unreacted aldehyde can typically be removed via silica gel column chromatography.
-
Q2: My LC-MS analysis shows a significant peak with a mass of [M+148], where M is the mass of my product. What is this impurity?
A: This mass corresponds to the tertiary amine, N,N-bis(2-ethoxybenzyl)cyclopropanamine .
-
Mechanism: The product, N-(2-ethoxybenzyl)cyclopropanamine, is a secondary amine. Its nitrogen is still nucleophilic and can compete with the starting cyclopropanamine to react with another molecule of 2-ethoxybenzaldehyde. This forms a new iminium ion which is subsequently reduced to the tertiary amine. This is a classic side-reaction in reductive aminations designed to produce secondary amines.[1][2]
-
Identification:
-
¹H NMR: Look for the disappearance of the N-H proton signal and the duplication of the ethoxy and benzyl proton signals, leading to complex overlapping multiplets.
-
¹³C NMR: Expect an increase in the number of aromatic and aliphatic carbon signals compared to the desired product.
-
-
Mitigation Strategy:
-
Use a slight excess of cyclopropanamine to outcompete the secondary amine product.
-
Consider a stepwise approach: form the imine first, then add the reducing agent. This can sometimes give greater control.
-
Q3: I have an unexpected singlet around 4.6 ppm that integrates to 2H and a broad singlet that disappears after a D₂O shake. What could these be?
A: This pattern is characteristic of 2-ethoxybenzyl alcohol .
-
Formation: This side-product forms when the reducing agent directly reduces the 2-ethoxybenzaldehyde starting material before it can form the imine with cyclopropanamine.[3] This is more common with stronger reducing agents like sodium borohydride (NaBH₄) compared to more selective ones like sodium triacetoxyborohydride (STAB).
-
Identification Protocol:
-
The singlet at ~4.6 ppm corresponds to the benzylic -CH₂-OH protons.
-
The broad singlet is the -OH proton, which is exchangeable with deuterium, causing it to disappear from the spectrum upon shaking the NMR sample with a drop of D₂O.[4] The N-H proton of your desired product will also disappear, so compare the integration before and after the shake.
-
-
Prevention:
-
Use a milder, more selective reducing agent like STAB (Na(OAc)₃BH), which is less likely to reduce the aldehyde in the presence of the amine.[1]
-
Allow sufficient time for the imine to form before introducing the reducing agent.
-
Q4: My reaction mixture contains a polar impurity that is difficult to separate from the product. My starting aldehyde was several months old. What might this be?
A: This is likely 2-ethoxybenzoic acid , formed from the oxidation of the 2-ethoxybenzaldehyde starting material. Aldehydes, especially aromatic ones, are susceptible to air oxidation.[5][6]
-
Identification:
-
¹H NMR: A very broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton.
-
Extraction: The impurity can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) during the workup. The carboxylate salt will move to the aqueous layer.
-
-
Best Practice: Always use freshly distilled or recently purchased aldehydes for best results. Check the purity of your starting material by NMR or GC before starting the reaction.
Troubleshooting Guide: Summary Table
| Symptom / Observation | Potential Side-Product | Proposed Identification Method(s) | Mitigation / Solution |
| ¹H NMR peak at ~9.8 ppm | Unreacted 2-ethoxybenzaldehyde | ¹H NMR, TLC | Ensure correct stoichiometry; verify reducing agent activity; purify via chromatography. |
| Mass spec peak at [M+148] | N,N-bis(2-ethoxybenzyl)cyclopropanamine | LC-MS, NMR | Use a slight excess of cyclopropanamine; control reaction temperature. |
| ¹H NMR: -CH₂- singlet at ~4.6 ppm and a D₂O-exchangeable -OH peak | 2-ethoxybenzyl alcohol | ¹H NMR with D₂O shake, LC-MS | Use a milder reducing agent (e.g., STAB); allow imine formation before reduction. |
| Polar, acidic impurity | 2-ethoxybenzoic acid | ¹H NMR, Acid-base extraction | Use fresh 2-ethoxybenzaldehyde; wash the reaction mixture with aqueous NaHCO₃. |
| Incomplete reduction | N-(2-ethoxybenzylidene)cyclopropanamine (Imine Intermediate) | LC-MS (M-2 mass of product), ¹H NMR (~8.3 ppm for imine C-H) | Add more reducing agent or allow for a longer reaction time; ensure anhydrous conditions. |
Visualizing Reaction Pathways
The following diagram illustrates the intended synthetic route and the formation of the two most common side-products.
Caption: Main reaction and side-product pathways.
Experimental Protocols
Protocol 1: D₂O Shake for NMR Analysis
This technique is invaluable for identifying exchangeable protons (N-H from the product, O-H from alcohol or carboxylic acid side-products).
-
Prepare your sample for ¹H NMR as usual in a suitable deuterated solvent (e.g., CDCl₃).
-
Run a standard ¹H NMR spectrum and integrate all peaks, paying special attention to the N-H signal of your product and any other suspicious broad singlets.
-
Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly diminished in intensity or disappeared entirely.[4]
Protocol 2: General Workflow for Impurity Identification
A systematic approach is crucial when faced with an unknown impurity.
Caption: Systematic workflow for impurity identification.
References
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Verkouteren, J. R., & Staymates, J. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(19), 8036–8043. [Link]
-
Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 129-140. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Schmal, D., et al. (2020). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Angewandte Chemie International Edition, 59(15), 6135-6140. [Link]
-
van der Ark, A. M., et al. (1991). Impurities in MDMA synthesized by Al/Hg Reductive Amination. Erowid. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
The Good Scents Company. 2-ethoxybenzaldehyde. [Link]
-
National Institutes of Health. Benzaldehyde, 2-ethoxy-. [Link]
-
ResearchGate. Synthesis of compound 2. [Link]
-
Chemistry Stack Exchange. (2019). Determining identity of unknown compound with NMR data. [Link]
-
Biotage. Improving Reaction Product Purification with Evaporative Light-scattering Detection. [Link]
-
Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Ivanova, O. A., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1593. [Link]
-
PubMed. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
-
Kuhn, S., et al. (2020). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. ChemRxiv. [Link]
-
Mohd Ramli, S. N., et al. (2017). Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. Molecules, 22(11), 1934. [Link]
-
University of Cambridge. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]
-
Reddit. (2023). Unknown Identification, re: HNMR analysis help. [Link]
- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
ResearchGate. Analytical characterization of “etonitazepyne,” a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. [Link]
-
Shimadzu. Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Ethoxybenzaldehyde, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-乙氧基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability Testing of N-(2-ethoxybenzyl)cyclopropanamine in Solution
Welcome to the technical support center for the stability testing of N-(2-ethoxybenzyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability profile of this compound in solution. Given the specific chemical nature of N-(2-ethoxybenzyl)cyclopropanamine, a primary amine with an ether linkage and a cyclopropyl group, this document outlines potential degradation pathways and provides robust protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-(2-ethoxybenzyl)cyclopropanamine in solution?
A1: Based on its chemical structure, the primary stability concerns for N-(2-ethoxybenzyl)cyclopropanamine are:
-
Oxidative Degradation: The primary amine functionality is susceptible to oxidation, which can lead to the formation of various degradation products.[1][2]
-
Hydrolytic Cleavage: The ether linkage could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally less likely than degradation of the amine.
-
Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to photodegradation.
-
Thermolysis: Elevated temperatures can accelerate degradation reactions.[1]
Q2: What is a forced degradation study and why is it necessary for N-(2-ethoxybenzyl)cyclopropanamine?
A2: A forced degradation study, also known as stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[2][3] Its purpose is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[2][4] For N-(2-ethoxybenzyl)cyclopropanamine, this study is essential for developing and validating a stability-indicating analytical method that can accurately quantify the drug in the presence of its degradants.[5][6]
Q3: What are the recommended stress conditions for the forced degradation study of N-(2-ethoxybenzyl)cyclopropanamine?
A3: We recommend the following stress conditions to cover the most probable degradation pathways:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 12-24 hours.
-
Thermal Degradation: 60°C in solution for 48-72 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Q4: How should I prepare my samples for a forced degradation study?
A4: A stock solution of N-(2-ethoxybenzyl)cyclopropanamine should be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For each stress condition, an aliquot of the stock solution is diluted with the respective stressor solution. A control sample, diluted with the solvent used for the stock solution, should be analyzed concurrently.
Q5: What analytical technique is most suitable for analyzing the stability of N-(2-ethoxybenzyl)cyclopropanamine?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[7][8][9] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. Detection can be performed using a UV detector at the wavelength of maximum absorbance of N-(2-ethoxybenzyl)cyclopropanamine. For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the temperature, concentration of the stressor, or the duration of the study. For thermal stress, consider increasing the temperature in 10°C increments.[10] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or the duration of the study. The goal is to achieve 5-20% degradation to ensure the formation of detectable degradation products without completely consuming the parent compound.[11] |
| Poor peak shape or resolution in the chromatogram. | The HPLC method is not optimized. | Adjust the mobile phase composition, pH, gradient profile, or try a different column chemistry. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Co-elution of the parent peak with a degradation product. | The analytical method lacks specificity. | Modify the HPLC method to improve separation. This may involve changing the column, mobile phase, or gradient. An MS detector can help confirm peak purity.[7] |
| Formation of unexpected peaks in the control sample. | The compound may be unstable in the chosen solvent or there might be contamination. | Analyze the stability of the compound in different solvents. Ensure all glassware and reagents are clean and of high purity. |
| Concern about N-nitrosamine formation. | While N-(2-ethoxybenzyl)cyclopropanamine is a primary amine and less likely to form N-nitrosamines, the presence of any secondary amine impurities and nitrosating agents could pose a risk.[12] | If secondary amine impurities are present or suspected, specific analytical methods for N-nitrosamines, such as LC-MS/MS, should be considered.[13][14][15] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-ethoxybenzyl)cyclopropanamine and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent in a volumetric flask. This working solution will be used for the stress studies.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.2 M NaOH.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.2 M HCl.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate a sealed vial of the working solution in an oven at 60°C for 48 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Protocol 3: HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at the λmax of N-(2-ethoxybenzyl)cyclopropanamine (to be determined experimentally).
Visualizations
Caption: Workflow for the stability testing of N-(2-ethoxybenzyl)cyclopropanamine.
Caption: Troubleshooting decision tree for stability studies.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Stability indicating hplc method development: a review. Academia.edu. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Veeprho. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmanecia. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Biochemical Journal. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health. [Link]
-
Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Chromatography Online. [Link]
-
Nitrosamine Degradation Pathways. ResolveMass. [Link]
-
Stability in risk assessment report. Nitrosamines Exchange. [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. National Institutes of Health. [Link]
-
N-Cyclopropylmelamine Pathway Map. Eawag. [Link]
-
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academia.edu [academia.edu]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. onyxipca.com [onyxipca.com]
- 12. Stability in risk assessment report - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropanation of Imines
Welcome to the technical support center for the cyclopropanation of imines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
I. Troubleshooting Guide: Common Issues and Solutions
The cyclopropanation of imines is a valuable method for synthesizing three-membered rings containing a nitrogen substituent, which are important structural motifs in many biologically active molecules. However, achieving high yields and stereoselectivity can be challenging. This section addresses common problems in a question-and-answer format.
Low to No Product Formation
Question: I am not observing any significant formation of my desired cyclopropyl-imine product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. Let's break down the potential culprits and how to address them.
A. Iminium Ion Formation and Stability:
The reaction often proceeds through the formation of an iminium ion, which is more electrophilic than the parent imine.[1] The stability and reactivity of this intermediate are crucial.
-
Protocol for in situ Imine/Iminium Ion Formation:
-
Ensure your aldehyde or ketone starting material is pure. Distill or recrystallize if necessary.
-
Use a high-purity primary amine.
-
Combine the aldehyde/ketone and primary amine in a suitable aprotic solvent (e.g., Toluene, CH2Cl2) under an inert atmosphere (N2 or Ar).
-
To drive the equilibrium towards imine formation, remove the water formed during the condensation reaction.[1] This can be achieved by using a Dean-Stark trap or adding a drying agent like anhydrous MgSO4 or molecular sieves.[1]
-
Acid catalysis can facilitate imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
B. Catalyst Activity and Loading:
The choice and handling of the catalyst are paramount. Many cyclopropanation reactions of imines are catalyzed by transition metals (e.g., Rh, Cu, Ni, Co) or are promoted by organocatalysts.
-
Troubleshooting Catalyst Issues:
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities in the reagents or solvent. Ensure all components are dry and the reaction is run under an inert atmosphere.
-
Insufficient Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to side reactions. Start with the recommended catalyst loading from the literature and optimize in small increments. For instance, some nickel-catalyzed cycloadditions use 5-10 mol % of the Lewis acid catalyst.[2]
-
Incorrect Catalyst Choice: The catalyst must be appropriate for the specific type of cyclopropanation. For example, rhodium(I) catalysts with NHC ligands have been shown to be effective in certain cyclopropanations.[3][4]
-
C. Carbene Source and Reactivity:
The nature of the carbene or carbene precursor is critical. Diazo compounds are common carbene sources, but their stability and reactivity can vary.
-
Considerations for Carbene Precursors:
-
Diazo Compound Decomposition: Ensure the diazo compound is freshly prepared or properly stored. Decomposition can lead to low reactivity.
-
Alternative Carbene Sources: If diazo compounds are problematic, consider alternative carbene precursors like gem-dichloroalkanes in the presence of a cobalt catalyst.[5]
-
Logical Flow for Troubleshooting No Product Formation:
Caption: Troubleshooting workflow for low or no product formation.
Poor Diastereoselectivity or Enantioselectivity
Question: My reaction is producing the cyclopropane product, but with poor stereoselectivity. How can I improve the diastereomeric ratio (d.r.) and/or enantiomeric excess (e.e.)?
Answer:
Achieving high stereoselectivity is often the primary goal of modern synthetic methods. Poor stereocontrol in cyclopropanation of imines can be influenced by the catalyst, solvent, temperature, and the structure of the substrates.
A. Catalyst and Ligand Design:
For asymmetric cyclopropanation, the choice of a chiral catalyst or ligand is crucial.
-
Chiral Ligands: The steric and electronic properties of the chiral ligand play a direct role in the stereochemical outcome. For metal-catalyzed reactions, ligands like bisoxazolines (BOX) and pyridine diimines (PDI) have been successfully employed.[5][6] Experiment with different ligand backbones and substituents to find the optimal match for your substrate.
-
Organocatalysis: Chiral organocatalysts, such as prolinol derivatives, can be effective in promoting enantioselective Michael-initiated ring closure (MIRC) reactions to form cyclopropanes.
B. Solvent Effects:
The solvent can significantly impact the stereoselectivity of the reaction.
-
Polarity and Basicity: In some asymmetric cyclopropanations, non-polar and non-basic solvents lead to higher enantioselectivities.[7] Polar solvents can stabilize early transition states where the substrate is further from the chiral environment of the catalyst, thus reducing stereochemical induction.[7]
-
Solvent Screening: A systematic screen of solvents with varying polarities and coordinating abilities is recommended.
| Solvent | Polarity (π*) | Basicity (β) | General Effect on Enantioselectivity |
| Hexane | Low | Low | Often high |
| Toluene | Moderate | Low | Often high |
| Dichloromethane | High | Low | Can be variable |
| Tetrahydrofuran | Moderate | High | Often low |
| Acetonitrile | High | Moderate | Often low |
Data adapted from general principles of solvent effects in catalysis.[7]
C. Temperature Optimization:
Lowering the reaction temperature often enhances stereoselectivity.
-
Rationale: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product.
-
Experimental Approach: If your reaction proceeds at room temperature, try running it at 0 °C, -20 °C, or even -78 °C. Be aware that lower temperatures will likely decrease the reaction rate, so longer reaction times may be necessary.[2]
Decision Tree for Improving Stereoselectivity:
Caption: Decision tree for optimizing stereoselectivity.
Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I suppress them?
Answer:
Side product formation can diminish the yield of your desired cyclopropane and complicate purification. Understanding the potential side reactions is key to mitigating them.
A. Common Side Reactions:
-
Carbene Dimerization: The carbene intermediate can react with itself to form an alkene. This is more prevalent at higher concentrations of the carbene precursor.
-
Y-H Insertion: If the substrate contains activated C-H, N-H, O-H, or Si-H bonds, the carbene may insert into these bonds, competing with the desired cyclopropanation.[8]
-
Imine Hydrolysis: If water is present in the reaction mixture, the imine can hydrolyze back to the corresponding aldehyde/ketone and amine.[1]
-
Ring-Opening of the Cyclopropane Product: In some cases, the cyclopropane product can undergo further reactions, such as ring-opening, especially in the presence of Lewis acids.[2][9]
B. Strategies for Minimizing Side Reactions:
-
Slow Addition of Carbene Precursor: To minimize carbene dimerization, add the diazo compound or other carbene precursor slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the carbene low.
-
Protecting Groups: If Y-H insertion is a problem, consider using protecting groups for susceptible functionalities.
-
Rigorous Anhydrous Conditions: To prevent imine hydrolysis, ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere.
-
Control of Lewis Acidity: If product decomposition is observed, consider using a milder Lewis acid catalyst or reducing the catalyst loading.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclopropanation of imines?
A1: The mechanism can vary depending on the specific reactants and catalyst used. A common pathway involves the formation of a metal-carbene complex from a diazo compound and a transition metal catalyst. This complex then reacts with the imine. The reaction can proceed through a concerted or a stepwise mechanism. In some cases, a stepwise pathway involving a metallacyclobutane intermediate has been proposed.[3] For organocatalytic versions, a Michael-initiated ring closure (MIRC) mechanism is often operative.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and often requires empirical screening. Start with common aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF). As discussed in the troubleshooting section, non-polar, non-basic solvents often favor higher enantioselectivity in asymmetric reactions.[7]
Q3: Can I use pre-formed imines for the cyclopropanation reaction?
A3: Yes, you can use pre-formed imines. However, many imines are prone to hydrolysis, so they should be freshly prepared and handled under anhydrous conditions. In situ generation of the imine is often more convenient and can lead to better results by avoiding isolation and purification of the potentially unstable imine.[1]
Q4: My imine is a solid. How should I best add it to the reaction?
A4: If your imine is a stable, crystalline solid, you can add it directly to the reaction vessel under an inert atmosphere. If you are concerned about its stability or homogeneity, you can dissolve it in a small amount of anhydrous solvent and add it as a solution.
Q5: Are there any biocatalytic methods for the cyclopropanation of imines?
A5: While less common than for alkenes, research into biocatalytic cyclopropanation is an active area. Engineered enzymes, such as modified myoglobins or cytochrome P450s, have been developed for carbene transfer reactions and can offer high stereoselectivity.[8][10][11] These methods often operate under mild, aqueous conditions.
III. Experimental Protocols
General Procedure for a Metal-Catalyzed Cyclopropanation of an in situ Generated Imine
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol) and anhydrous toluene (10 mL) under an argon atmosphere.
-
Add the primary amine (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.02 mmol).
-
Attach a Dean-Stark trap filled with toluene and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete formation of the imine.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the chiral ligand (e.g., 0.055 mmol) and the metal precursor (e.g., 0.05 mmol). Stir for 30 minutes to allow for complex formation.
-
In a separate flask, dissolve the diazo compound (1.5 mmol) in anhydrous toluene (5 mL).
-
Add the diazo compound solution to the reaction mixture dropwise over a period of 2-3 hours using a syringe pump.
-
Allow the reaction to stir at the chosen temperature until TLC or GC-MS analysis indicates complete consumption of the imine.
-
Quench the reaction by adding a few drops of acetic acid to decompose any remaining diazo compound.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
IV. References
-
Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Cycloadditions of Aromatic Azomethine Imines with 1,1-Cyclopropane Diesters. Organic Letters. Available at: [Link]
-
Asymmetric cyclopropanation via an electro-organocatalytic cascade. Chemical Communications. Available at: [Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition. Available at: [Link]
-
On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics. Available at: [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. Available at: [Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols | Request PDF. ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Available at: [Link]
-
[3+2] cycloaddition of an imine and cyclopropane. ResearchGate. Available at: [Link]
-
Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. bioRxiv. Available at: [Link]
-
Recent developments in asymmetric cyclopropanation. Tetrahedron. Available at: [Link]
-
On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. ResearchGate. Available at: [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. Available at: [Link]
-
Highly Enantioselective and Diastereoselective Cycloaddition of Cyclopropanes with Nitrones and Its Application in the Kinetic R. Angewandte Chemie International Edition. Available at: [Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines. Organic Letters. Available at: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
[3+2] Cycloaddition Reactions of Cyclopropyl Imines with Enones. Organic Letters. Available at: [Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. Available at: [Link]
-
Chemoselective Cyclopropanation over Carbene Y—H insertion Catalyzed by an Engineered Carbene Transferase. ACS Catalysis. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. Chemoselective Cyclopropanation over Carbene Y—H insertion Catalyzed by an Engineered Carbene Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: N-(2-Ethoxybenzyl)cyclopropanamine Scale-Up Operations
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of N-(2-ethoxybenzyl)cyclopropanamine from milligram-scale medicinal chemistry routes to multi-kilogram process operations introduces non-linear thermodynamic and mass-transfer challenges. As your application support team, we have engineered this guide to move beyond basic protocols, offering mechanistic causality for every scale-up failure mode you might encounter.
Root Cause Analysis Dashboard
When transferring this reductive amination from batch to pilot scale, researchers typically encounter three failure modes: amine volatilization, thermal runaway, and overalkylation. The following data presents a comparative baseline for identifying process deviations.
Table 1: Process Parameters and Impurity Profiles Across Scale-Up Strategies
| Parameter / Metric | Standard Chemical Batch | Fed-Batch Chemical | Fed-Batch Biocatalytic (IRED) |
| Amine : Aldehyde Ratio | 1.5 - 2.0 eq | 1.05 - 1.1 eq | 1.0 - 1.05 eq |
| Peak Exotherm (ΔT) | > 20 °C (High Risk) | < 5 °C (Controlled) | Negligible |
| Volumetric Productivity | ~8 g L⁻¹ h⁻¹ | ~15 g L⁻¹ h⁻¹ | 12.9 g L⁻¹ h⁻¹[1] |
| Primary Impurity | 2-Ethoxybenzyl alcohol | Tertiary amine (< 1%) | Unreacted aldehyde |
| Yield (Isolated) | 65 - 75% | 88 - 92% | > 90%[1] |
Mechanistic Workflow & Failure Pathways
To troubleshoot effectively, we must trace how physical properties (like volatility) interact with chemical kinetics. The diagram below maps out the desired scale-up pathway versus competing side-reaction cascades.
Reaction pathways and failure modes in N-(2-ethoxybenzyl)cyclopropanamine scale-up.
Troubleshooting Guide & FAQs
Q1: We are seeing an unacceptable level (10-15%) of 2-ethoxybenzyl alcohol in our 10 kg scale-up, which didn't happen in our 100 mg trial. What is the cause? Causality: The boiling point of cyclopropylamine is highly volatile (~50 °C). At the 100 mg scale, heat dissipates instantly. At the 10 kg scale, the mild exotherm from hemiaminal formation warms the reactor, vaporizing the cyclopropylamine into the headspace if condenser capacity is insufficient[2]. This volatile loss drops the effective amine:aldehyde ratio below 1:1. Consequently, unreacted 2-ethoxybenzaldehyde remains in solution, which is directly reduced by your borohydride reagent (e.g., NaBH(OAc)₃) to 2-ethoxybenzyl alcohol[3]. Solution: Transition to a closed-system fed-batch protocol. Pre-chill the solvent and cyclopropylamine to 0-5 °C, and feed the 2-ethoxybenzaldehyde sub-surface to ensure immediate kinetic trapping of the volatile amine.
Q2: During the addition of sodium triacetoxyborohydride (STAB), we experienced a sudden thermal runaway (ΔT > 18 °C). How can we safely manage the reduction step? Causality: The reduction of imines by borohydride species is a highly exothermic process. In standard batch mode, dropping STAB into a massive pool of pre-formed imine creates a latent energy reservoir that rapidly ignites into a thermal runaway, degrading the product and risking off-gassing (hydrogen evolution). Solution: Reverse the addition or utilize a semi-batch approach. Keep the STAB suspended in a cold slurry and slowly feed the imine mixture into the reductant. Alternatively, adopt continuous flow capabilities where high surface-area-to-volume ratios seamlessly manage the exotherm[4].
Q3: We are isolating a heavier impurity via LC-MS that matches the mass of N,N-bis(2-ethoxybenzyl)cyclopropanamine. How do we suppress overalkylation? Causality: N-(2-ethoxybenzyl)cyclopropanamine (a secondary amine) is significantly more nucleophilic than the primary cyclopropylamine starting material. If unreacted 2-ethoxybenzaldehyde is present in the matrix during the later stages of reduction, the newly formed secondary amine will rapidly outcompete the primary amine to form a tertiary amine byproduct. Solution: Overalkylation is suppressed by ensuring cyclopropylamine is always in stoichiometric excess locally. Maintain an amine equivalent of at least 1.1x and rigorously monitor imine conversion before adding any reductant[3].
Q4: We are attempting a green biocatalytic route using Imine Reductases (IREDs), but our scale-up stalls at 50% conversion. Why? Causality: Biocatalysts like Imine Reductases (IREDs) or Reductive Aminases (RedAms) are highly susceptible to substrate inhibition. 2-Ethoxybenzaldehyde is electrophilic; exposing the enzyme to high batch concentrations of this aldehyde induces non-specific cross-linking of lysine residues on the enzyme's surface, permanently denaturing it. Solution: Implement a fed-batch strategy for the biocatalytic route. Continuous, slow feeding of the aldehyde keeps its steady-state concentration below the toxicity threshold while allowing the reaction to achieve maximum turnover numbers (TONs) and excellent volumetric productivity[1],[5].
Validated Scale-Up Protocols (SOPs)
Below are self-validating operating protocols designed to preemptively neutralize the physical and chemical failure modes described above.
SOP 1: Fed-Batch Chemical Reductive Amination
Rationale: Controls cyclopropylamine volatilization and manages reduction exotherms via substrate dosing.
-
Reactor Preparation: Equip a jacketed reactor with a high-efficiency overhead condenser (set to -5 °C) to prevent cyclopropylamine escape. Purge with N₂.
-
Amine Charge: Charge the reactor with dry dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol), followed by cyclopropylamine (1.15 equivalents).
-
Thermal Stabilization: Cool the jacket to 0-5 °C. Causality Check: Volatility is entirely suppressed at this temperature, preserving stoichiometry.
-
Aldehyde Feed: Initiate sub-surface feeding of 2-ethoxybenzaldehyde (1.00 equivalent) over 2 hours. Monitor the internal temperature closely; do not allow T_int to exceed 10 °C.
-
Hemiaminal Maturation: Stir the mixture for 2 hours at 5 °C. Pull an aliquot for IR/NMR to confirm the disappearance of the aldehyde carbonyl peak.
-
Reduction Feed: Transfer the imine solution to a separate addition funnel. In the main reactor, prepare a slurry of Sodium triacetoxyborohydride (1.50 equivalents) in THF at 0 °C. Slowly dose the imine solution into the reductant slurry. Causality Check: Feeding the imine into the reductant prevents the accumulation of unreacted hydride complexes, eliminating thermal runaway risk.
-
Quench & Workup: Once reduction is complete (via LC-MS), carefully quench with saturated aqueous NaHCO₃ to neutralize boron byproducts. Extract, dry over Na₂SO₄, and concentrate.
SOP 2: Biocatalytic Synthesis (Green Route via IRED)
Rationale: Utilizes an Imine Reductase in a fed-batch system to prevent aldehyde-induced enzyme denaturation while recycling NAD(P)H cofactors.
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0 containing 30 mM Glucose and 0.2 mM NAD(P)⁺[5].
-
Enzyme Charge: Add the engineered Imine Reductase (e.g., RytRedAm or IRED-33) and a Glucose Dehydrogenase (GDH) recycling partner. Causality Check: GDH continuously regenerates the expensive NAD(P)H cofactor by oxidizing glucose, keeping the catalytic cycle active[5].
-
Amine Charge: Add cyclopropylamine (1.05 equivalents) to the aqueous buffer. Adjust pH back to 7.0 if the basicity of the amine causes a shift.
-
Substrate Dosing (Critical Step): Warm the reactor to 30 °C. Using a syringe pump, continuously feed 2-ethoxybenzaldehyde (1.00 eq, dissolved in 1% v/v DMSO for solubility) over 8 hours. Causality Check: Fed-batch dosing keeps the electrophilic aldehyde concentration strictly below the enzyme's denaturing threshold, allowing TONs to exceed 48,000[1].
-
Isolation: Upon complete conversion, acidify to pH 2.0 to precipitate the enzymes, filter through Celite, wash the aqueous layer with MTBE, basify the aqueous layer to pH 10, and extract the highly pure N-(2-ethoxybenzyl)cyclopropanamine target.
References
-
Bornadel, A., et al. "Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study", Organic Process Research & Development, ACS Publications, 2019.
-
Sharma, P., et al. "Discovery and Synthetic Applications of a NAD(P)H-Dependent Reductive Aminase from Rhodococcus erythropolis", ACS Publications, 2024.
-
"Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties", The Open Medicinal Chemistry Journal, 2023.
-
Relevant prior art referencing the exotherm limits and generalized step-by-step methodologies for batch reductive aminations involving benzylcyclopropanamines. ChemRxiv, 2021.
Sources
Degradation pathways of N-(2-ethoxybenzyl)cyclopropanamine
Compound: N-(2-ethoxybenzyl)cyclopropanamine (CAS: 889949-29-5) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism (DMPK) Researchers Document Revision: 2026.03
Welcome to the central technical resource for working with N-(2-ethoxybenzyl)cyclopropanamine, a highly functionalized secondary amine widely used as a pharmaceutical building block[1]. Because this molecule combines a benzylic amine, an aliphatic ether, and a strained cyclopropyl ring, it is uniquely susceptible to a multi-pathway degradation matrix.
This guide bypasses basic handling instructions and dives directly into mechanistic causality, advanced troubleshooting, and self-validating analytical protocols.
Structural Vulnerabilities & Degradation Causality
To successfully stabilize or analyze N-(2-ethoxybenzyl)cyclopropanamine, you must understand why it degrades. The molecule features three distinct nodes of chemical instability:
A. Benzylic Amine C-N Cleavage (Oxidative Hydrolysis)
The secondary amine lone pair is highly susceptible to single-electron oxidation by trace transition metals or reactive oxygen species (ROS). This generates an amine radical cation[2]. The adjacent highly activated benzylic position then undergoes rapid hydrogen atom transfer (HAT) to yield an intermediate iminium ion[2]. Ambient moisture rapidly hydrolyzes this C-N bond, irreversibly cleaving the molecule into 2-ethoxybenzaldehyde and free cyclopropanamine [2].
B. Cyclopropyl Ring Opening (Radical-Mediated)
Cyclopropyl moieties are utilized in drug design for their unique spatial constraints, but they suffer from extreme internal ring strain (sp³ carbons forced into 60° angles). Under photolytic stress or enzyme-mediated oxidation (e.g., CYP450 in DMPK assays), the amine undergoes localized oxidation[3]. To relieve the massive thermodynamic strain, the cyclopropyl ring undergoes rapid homolytic scission[3]. This forms highly reactive, ring-opened primary alkyl radicals that can irreversibly bind to hepatic proteins or column matrices[3].
C. Ethoxy Ether Auto-Oxidation
Like all ethers exposed to ambient oxygen and light, the 2-ethoxy group undergoes auto-oxidation via a radical chain mechanism to form potentially explosive and highly reactive hydroperoxide adducts at the α-carbon of the ether.
Mechanistic Degradation Network
Caption: Major degradation pathways of N-(2-ethoxybenzyl)cyclopropanamine under environmental stress.
Quantitative Degradation Matrix
Use the following reference data to identify unknowns during LC-MS/MS impurity profiling.
| Degradant Identifier | Origin Pathway | Expected [M+H]⁺ m/z | Rel. Retention Time (RRT)¹ | Structural Consequence |
| Parent API | N/A | 192.14 | 1.00 | Intact C₁₂H₁₇NO |
| Deg-A (Aldehyde) | Benzylic C-N Cleavage | 151.07 | ~1.35 | Loss of amine; increased lipophilicity |
| Deg-B (Amine) | Benzylic C-N Cleavage | 58.06 | ~0.20 | Highly polar; easily lost in void volume |
| Deg-C (Ring-Open) | Cyclopropyl Oxidation | 210.15 (+18 Da) | ~0.85 | Formation of 3-hydroxypropan-1-amine |
| Deg-D (Peroxide) | Ether Auto-oxidation | 224.13 (+32 Da) | ~1.15 | Transient α-hydroperoxide |
¹ Based on a standard C18 reversed-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
FAQs & Interactive Troubleshooting
Q: During forced degradation testing, my API mass balance drops to 75%, but I only see one major degradant (2-ethoxybenzaldehyde) on my UV chromatogram. Where did the rest of the mass go? Expert Insight: You are observing the benzylic C-N cleavage pathway. While the 2-ethoxybenzaldehyde absorbs strongly in UV, the other stoichiometric half of the molecule—cyclopropanamine[4]—lacks a significant chromophore. Furthermore, cyclopropanamine is highly polar and volatile (boiling point ~50°C)[4]. Troubleshooting fix: To achieve a 100% mass balance, you must either switch to an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) or use pre-column derivatization (e.g., FMOC-Cl) to capture the free cyclopropanamine.
Q: We observe a +16 Da mass shift in our stability samples. How do I definitively differentiate between N-oxidation and cyclopropyl ring hydroxylation? Expert Insight: Both pathways yield a nominal +16 Da shift, but their collision-induced dissociation (CID) spectra will differ fundamentally. An N-oxide is thermally labile; MS/MS will show a heavy loss of 16 Da (-O) or 17 Da (-OH) regenerating the parent m/z 192. Conversely, if the cyclopropyl ring has opened and hydroxylated, the oxygen is covalently bound to an aliphatic carbon. MS/MS will instead show a characteristic loss of 18 Da (-H₂O), yielding a robust m/z 174 fragment.
Q: My stock solutions in ambient acetonitrile turn faintly yellow over 48 hours. Why? Expert Insight: Acetonitrile dissolved in air contains dissolved oxygen. This drives ether auto-oxidation and trace benzylic oxidation[5]. The resulting 2-ethoxybenzaldehyde undergoes further secondary reactions, generating conjugated colored impurities. Always store stock solutions at -20°C in amber vials backfilled with Argon.
Self-Validating Experimental Protocols
To prevent artificial degradation artifacts, any stability testing on this compound must utilize self-validating checks to ensure the data strictly represents the experimental timepoint, not post-sampling degradation.
Protocol A: Kinetically Controlled Oxidative Degradation (ICH Q1A framework)
-
Preparation: Dissolve N-(2-ethoxybenzyl)cyclopropanamine[1] at 1.0 mg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.
-
Stress Initiation: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.3% (v/v). Incubate in darkness at 25°C.
-
The Validation Step (Critical Quench): Do not inject the sample directly into the autosampler. H₂O₂ will continue degrading the API while sitting in the autosampler queue, skewing kinetic data. At exactly 2, 4, 8, and 24 hours, extract a 100 µL aliquot and immediately add 10 µL of 100 mM Sodium Metabisulfite (Na₂S₂O₅).
-
Causality Check: The bisulfite acts as a sacrificial reductant, instantly destroying residual peroxides and freezing the degradation profile at that exact second.
-
System Suitability Requirement: Run a blank containing only the quench reagent to ensure the bisulfite peak does not co-elute with the highly polar cyclopropanamine fragment[4].
Protocol B: In-Situ Peroxide Screening & Remediation
Because the 2-ethoxy group generates hydroperoxides that can wildly accelerate the benzylic C-N cleavage, you must routinely screen aged batches.
-
Screening: Add 1 mL of suspected degraded N-(2-ethoxybenzyl)cyclopropanamine solution to a test tube containing 1 mL of glacial acetic acid and 0.1 g of sodium iodide (NaI). A rapid shift to a yellow/brown color (I₂ formation) confirms ether hydroperoxides.
-
Remediation & Recovery: If working with a bulk synthetic intermediate batch that has tested positive, do not discard it. Dissolve the batch in dichloromethane (DCM) and stir with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) for 30 minutes.
-
Phase Verification: Separate the organic layer, dry over MgSO₄, and re-test using step 1. The batch is now kinetically safe for downstream synthetic steps.
References
1.1[1] 2. 3[3] 3.2[2] 4.5[5] 5.4[4]
Sources
- 1. N-(2-ETHOXYBENZYL)CYCLOPROPANAMINE | 889949-29-5 [chemicalbook.com]
- 2. Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Cyclopropylamine - general description and application [georganics.sk]
- 5. Mn2+ and [Ru(bpy)3]2+ in UiO-67 metal organic frameworks enhance photocatalytic oxidation of benzylamine via an electron transfer pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the Efficacy of Cyclopropanamine-Based LSD1 Inhibitors: A Mechanistic and Experimental Guide
As a Senior Application Scientist in epigenetic drug discovery, evaluating the efficacy of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors requires moving beyond basic screening metrics. LSD1 is a critical flavin-dependent epigenetic enzyme overexpressed in numerous malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1].
The most clinically advanced class of LSD1 inhibitors utilizes a cyclopropanamine (or cyclopropylamine) scaffold. Derived from the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), these molecules act as mechanism-based, irreversible suicide inhibitors[2]. However, the efficacy profiles between first-generation TCP and rationally designed clinical candidates (such as ORY-1001 and GSK2879552) differ vastly[1][3].
This guide objectively compares the performance of prominent cyclopropanamine-based LSD1 inhibitors and provides field-proven, self-validating experimental workflows for benchmarking their efficacy.
Mechanistic Basis of Cyclopropanamine Inhibition
To accurately design an efficacy protocol, one must understand the causality of the inhibition. LSD1 and MAO enzymes share structural homology and utilize a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor to catalyze amine oxidation[4].
Cyclopropanamine inhibitors do not merely block the substrate pocket. Instead, they act as "suicide substrates." The cyclopropane ring undergoes a catalytic single-electron transfer orchestrated by the FAD cofactor, prompting a ring-cleavage event. This culminates in the formation of an irreversible covalent N(5)-FAD adduct[2].
Because this is a covalent, mechanism-based reaction, standard steady-state
Diagram 1: Mechanism of LSD1 inactivation via cyclopropanamine-driven FAD adduct formation.
Comparative Efficacy and Selectivity Profiles
The primary challenge in cyclopropanamine development has been achieving high potency for LSD1 while eliminating off-target cross-reactivity with MAO-A and MAO-B, which can cause severe neurological side effects[5].
Through targeted N-alkylation and substitution on the phenyl ring of the TCP scaffold, second-generation inhibitors exhibit staggering improvements in both affinity and selectivity[6].
Quantitative Comparison of Key Inhibitors
| Compound | Generation / Status | LSD1 | Selectivity vs. MAO | Key Characteristics |
| Tranylcypromine (TCP) | 1st Gen / Tool | > 2 µM | Poor (Higher MAO affinity) | Non-selective; racemic mixture forms distinct FAD adducts[2][4]. |
| S2101 / S1201 | Preclinical Tool | ~ 0.9 µM | Moderate | Engineered for enhanced FAD-adduct stability via surrounding residue interactions[5]. |
| GSK2879552 | 2nd Gen / Phase I/II | 24.5 nM | High (>1000x) | Orally bioavailable; robust DNA hypomethylation signature in SCLC[3][6]. |
| ORY-1001 (Iadademstat) | 2nd Gen / Phase II | 18 nM | Extremely High | Currently the most potent clinical covalent KDM1A inhibitor; profound synergy in AML[1][7]. |
Experimental Protocols for Efficacy Benchmarking
To rigorously compare the efficacy of a novel cyclopropanamine inhibitor against a clinical standard like ORY-1001, you must deploy a self-validating tri-phasic workflow.
Diagram 2: Tri-phasic self-validating workflow for evaluating LSD1 inhibitor efficacy.
Protocol A: Time-Dependent Biochemical Profiling (HTRF Assay)
Causality Check: Because cyclopropanamines are irreversible, potency is a function of time. We assess compound efficacy not just by dose, but by pre-incubation time to calculate the pseudo-first-order rate of inactivation (
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT. Reconstitute recombinant human LSD1/CoREST complex to a final working concentration of 2 nM.
-
Pre-Incubation (Critical Step): Plate the cyclopropanamine inhibitors (e.g., ORY-1001, TCP, and your test compound) in a 10-point titration (0.1 nM to 10 µM). Add the LSD1/CoREST enzyme and pre-incubate for distinct time intervals (e.g., 0, 15, 30, and 60 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding 200 nM of a biotinylated H3K4me2 peptide substrate. Incubate for 20 minutes.
-
Detection: Quench the reaction using an HTRF detection mix containing Europium cryptate-labeled anti-H3K4me1/0 antibody and Streptavidin-XL665.
-
Data Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. Calculate the
for each pre-incubation time point to derive the inactivation efficiency[5].
Protocol B: Cellular Target Engagement (H3K4me2 Biomarker Analysis)
Causality Check: A compound may bind an enzyme efficiently in a cell-free buffer but fail entirely in vivo due to poor membrane permeability or rapid efflux. Monitoring the intracellular accumulation of H3K4me2 explicitly validates target engagement inside the living cell[7].
-
Cell Seeding: Plate MV4-11 or THP-1 acute myeloid leukemia cells (highly sensitive to LSD1 inhibition) at
cells/well in RPMI-1640 medium. -
Inhibitor Treatment: Treat cells with the benchmark inhibitors (GSK2879552 and ORY-1001) at 10 nM, 50 nM, and 250 nM. Include a DMSO vehicle control.
-
Incubation: Incubate for 48 hours. Note: Epigenetic accumulation is not immediate; 48 hours is the minimum threshold to observe robust histone methylation shifts.
-
Lysate Extraction: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against H3K4me2 (Target) and Total Histone H3 (Loading Control).
-
Self-Validation: True target engagement will demonstrate a dose-dependent increase in the H3K4me2 band intensity relative to Total H3, matching the biochemical rank-order potency[7].
Protocol C: Phenotypic Efficacy & Differentiation Blockade
Causality Check: In AML, LSD1 represses differentiation genes. Inhibiting LSD1 does not immediately cause cytotoxicity; rather, it forces leukemic blasts to differentiate into mature monocytes/macrophages, which subsequently stop proliferating[7].
-
Proliferation Assay: Plate SCLC (e.g., NCI-H526) or AML cells in 96-well plates.
-
Extended Dosing: Treat with inhibitors. Unlike standard 72-hour cytotoxicity assays, monitor cell viability (via CellTiter-Glo) over a prolonged 6 to 10-day period to allow the epigenetic differentiation program to stall proliferation[3].
-
Flow Cytometry (Optional Validation): Stain AML cells at Day 5 with fluorescently conjugated anti-CD11b and anti-CD86 antibodies to phenotypically validate that the loss of viability is driven by terminal differentiation[7].
Conclusion
The transition from first-generation tranylcypromine to clinical powerhouses like ORY-1001 and GSK2879552 demonstrates the vast potential of optimizing the cyclopropanamine warhead. By exploiting the FAD-dependent catalytic mechanism of LSD1, modern inhibitors achieve extraordinary selectivity and nanomolar potency. However, validating these compounds requires rigorous kinetic evaluation and cell-based epigenetic tracking, ensuring that observed efficacy accurately reflects true mechanistic target engagement.
References
1.[1] Pharmacological Inhibition of LSD1 for Cancer Treatment. Semantic Scholar. 2.[5] Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed / NIH. 3.[6] Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. PubMed / NIH. 4.[4] Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. PubMed / NIH. 5.[2] Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. PubMed / NIH. 6.[7] ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell / Manchester Research. 7.[3] A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell / NIH.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
